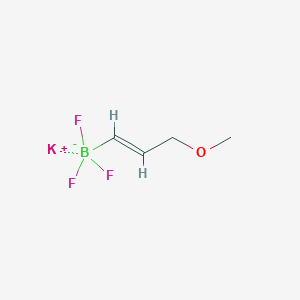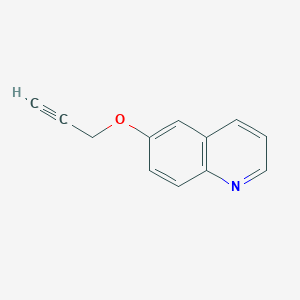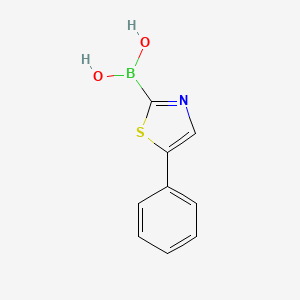
(5-Phenylthiazol-2-yl)boronic acid
Vue d'ensemble
Description
“(5-Phenylthiazol-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are increasingly utilized in diverse areas of research . They are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The compound has a molecular formula of C10H10BNO2S .
Molecular Structure Analysis
The molecular structure of “(5-Phenylthiazol-2-yl)boronic acid” is complex. It includes a phenylthiazol ring attached to a boronic acid group . The boronic acid moiety is a very important functional group in organic chemistry .Chemical Reactions Analysis
Boronic acids, including “(5-Phenylthiazol-2-yl)boronic acid”, are known for their ability to react with diols through a reversible covalent condensation pathway . They are also known to participate in various other reactions, such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), and Liebeskind-Srogl coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Phenylthiazol-2-yl)boronic acid” include its molecular weight of 219.07 . More detailed properties such as melting point, boiling point, and solubility would require further investigation .Applications De Recherche Scientifique
Optical Properties and Material Science
(5-Phenylthiazol-2-yl)boronic acid derivatives have been studied for their potential in enhancing optical properties in various materials. For instance, cyclic boron esterification of aryl boronic acids with specific dihydric alcohols has been utilized to screen organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process can transform non-RTP and ML active materials into long-lived RTP emitters and bright ML dyes with varied emission properties, hinting at applications in advanced material sciences and possibly in the creation of novel display technologies (Zhang et al., 2018).
Sensor Development and Biomolecular Interactions
The compound also plays a crucial role in the development of sensors and understanding biomolecular interactions. Phenyl boronic acids, a category to which (5-Phenylthiazol-2-yl)boronic acid belongs, have shown significant potential in saccharide recognition due to their ability to bind with pendant diols. This capability has been leveraged to modify the surface of hydrophobic materials like graphene or carbon nanotubes, affecting their optical properties and enabling potential applications in nanotechnology and sensor development (Mu et al., 2012).
Agricultural Chemistry
In agricultural chemistry, derivatives of (5-Phenylthiazol-2-yl)boronic acid have been synthesized to explore their efficacy against various insect pests. The incorporation of specific groups into the phenylthiophene systems, like haloxyether groups, has broadened the spectrum of activity against different insect types, indicating its potential use in pest control and management (Cudworth et al., 2007).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, the unique properties of boronic acids, including their ability to form reversible covalent bonds with diols and Lewis bases, have been exploited in various ways. For instance, boronic acids have been utilized in the development of drug delivery systems, recognition of saccharides, and formation of reversible molecular assemblies, potentially paving the way for novel therapeutic approaches (Bull et al., 2013).
Catalysis
Moreover, boronic acids have shown promising results in catalysis, enabling various organic transformations. Their ability to catalytically activate hydroxy functional groups under mild conditions opens up avenues for selective and atom-efficient reactions in organic synthesis (Hall, 2019).
Orientations Futures
Propriétés
IUPAC Name |
(5-phenyl-1,3-thiazol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDLNVBCUBDVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(S1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855698 | |
| Record name | (5-Phenyl-1,3-thiazol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylthiazol-2-yl)boronic acid | |
CAS RN |
872423-54-6 | |
| Record name | (5-Phenyl-1,3-thiazol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




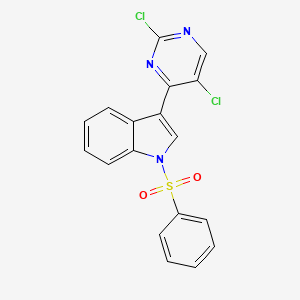
![tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B1401438.png)
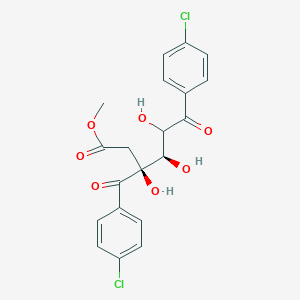
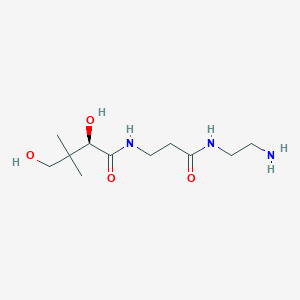
![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)
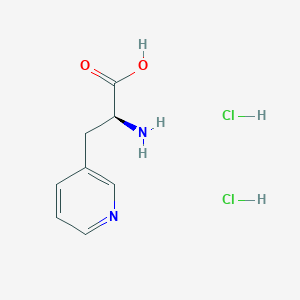
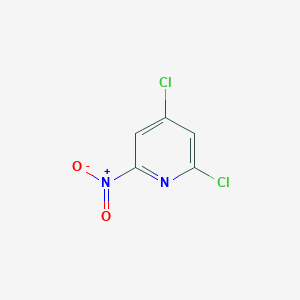
![3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide](/img/structure/B1401449.png)


![{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol](/img/structure/B1401454.png)
